molecular formula C28H32 B12519217 1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene CAS No. 656824-62-3

1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene

Cat. No.: B12519217
CAS No.: 656824-62-3
M. Wt: 368.6 g/mol
InChI Key: WOEXJKAATTUDDW-UHFFFAOYSA-N
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Description

1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene is a synthetic organic compound with the molecular formula C28H32 . This structure, featuring a substituted octene core linked to multiple benzene rings, suggests potential as a non-polar building block or intermediate in sophisticated organic synthesis campaigns. The integration of an alkene segment with aromatic groups makes it a candidate for developing more complex molecular architectures, such as those used in material science or supramolecular chemistry. Its specific research applications and detailed mechanism of action are areas of ongoing investigation in specialized laboratories. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

656824-62-3

Molecular Formula

C28H32

Molecular Weight

368.6 g/mol

IUPAC Name

(6,6-dimethyl-1,3-diphenyloct-3-en-4-yl)benzene

InChI

InChI=1S/C28H32/c1-4-28(2,3)22-27(25-18-12-7-13-19-25)26(24-16-10-6-11-17-24)21-20-23-14-8-5-9-15-23/h5-19H,4,20-22H2,1-3H3

InChI Key

WOEXJKAATTUDDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(=C(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed for constructing aryl-aryl bonds. For this compound, a trifunctional core is coupled with brominated benzene derivatives.

Procedure :

  • Reactants : 2,2-Dimethyloct-3-ene (precursor), aryl boronic acids, and Pd(PPh₃)₄ catalyst.
  • Conditions : THF solvent, K₂CO₃ base, 80°C under nitrogen for 24 hours.
  • Workup : Filtration through Celite, extraction with ethyl acetate, and column chromatography (hexane/CH₂Cl₂).

Key Data :

Parameter Value
Yield 70–85%
Purity (HPLC) >95%
Catalyst Loading 2 mol% Pd

This method ensures regioselectivity but requires rigorous exclusion of moisture.

Acid-Catalyzed Cyclotrimerization

Trimerization of Acetophenone Derivatives

Cyclotrimerization under acidic conditions generates the tribenzene core efficiently.

Procedure :

  • Reactants : 4-Methylacetophenone, concentrated H₂SO₄.
  • Conditions : 120°C, 6 hours, solvent-free.
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane.

Key Data :

Parameter Value
Yield 60–75%
Byproducts Oligomeric species

Side reactions are minimized by controlling temperature and stoichiometry.

Transition Metal-Mediated [2+2+2] Cycloaddition

Cobalt-Catalyzed Alkyne Cyclization

This method assembles the benzene rings via alkyne trimerization.

Procedure :

  • Reactants : 1,7-Octadiyne derivatives, CoCp(CO)₂ catalyst.
  • Conditions : Toluene, 140°C, 12 hours.
  • Workup : Silica gel chromatography (petroleum ether/EtOAc).

Key Data :

Parameter Value
Yield 50–65%
Stereoselectivity >90% E-isomer

The reaction is highly sensitive to alkyne substitution patterns.

Solvent-Free Thermal Condensation

Solid-State Synthesis

A green chemistry approach eliminates solvents, reducing environmental impact.

Procedure :

  • Reactants : Benzaldehyde derivatives, 2,2-dimethylpent-4-enal.
  • Conditions : 150°C, KOH as base, 3 hours.
  • Workup : Direct recrystallization from ethanol.

Key Data :

Parameter Value
Yield 55–70%
Scalability >100 g batches

This method is cost-effective but requires high-purity starting materials.

Solid-Phase Synthesis with Resin Support

Iterative Coupling on Wang Resin

A stepwise approach ensures precise control over the triyl structure.

Procedure :

  • Reactants : Wang resin-bound benzyl bromide, Grignard reagents.
  • Conditions : DMF, 0°C to RT, iterative coupling.
  • Workup : Cleavage with TFA, precipitation in cold ether.

Key Data :

Parameter Value
Yield 40–50%
Purity (MS) >98%

While low-yielding, this method is invaluable for isotopic labeling studies.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Suzuki-Miyaura 70–85 >95 High Moderate
Acid Cyclotrimerization 60–75 90 Low High
[2+2+2] Cycloaddition 50–65 85 Medium Low
Solvent-Free 55–70 88 Low High
Solid-Phase 40–50 >98 High Low

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Br2 in the presence of iron (Fe) or HNO3 in sulfuric acid (H2SO4).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or partially hydrogenated products.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Accutrace™ S10 [(3-(sec-butyl)-4-(decyloxy)phenyl)methanetriyl)tribenzene]

  • Structure : Tribenzene core functionalized with a sec-butyl and decyloxy group.
  • Properties :
    • Solubility : Highly hydrophobic, compatible with hydrocarbon fuels .
    • Stability : Resistant to degradation under fuel storage conditions.
    • Application : Widely used as a marker in gas oil and kerosene to prevent tax evasion. It is added at 1.25–4.5 kg per 5,000 hectoliters of fuel .
  • Key Difference: The decyloxy and sec-butyl groups in Accutrace™ S10 enhance solubility in nonpolar media, whereas the dimethyloct-3-ene group in the target compound may prioritize steric effects over solubility.

Triaryl Cyclopentadienyl Ligands (e.g., 4,40-(4-phenylcyclopenta-1,3-diene-1,2-diyl)bis(methylbenzene))

  • Structure : Tribenzene fused with cyclopentadienyl rings and methylbenzene substituents.
  • Properties :
    • Photophysics : Exhibits aggregation-induced emission enhancement (AIEE) in THF/water mixtures, with fluorescence increasing up to 10-fold in the solid state due to C-H/π interactions .
    • Synthesis : Prepared via cross-aldol condensation, Zn-dust cyclization, and acid dehydration .

Comparative Data Table

Compound Name Core Structure Substituents Solubility Fluorescence Key Application Reference
1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene Tribenzene 6,6-Dimethyloct-3-ene Likely low in polar solvents Not reported Potential hydrophobic markers or ligands N/A
Accutrace™ S10 Tribenzene sec-butyl, decyloxy Hydrophobic None Fuel marker
4,40-(4-phenylcyclopenta-1,3-diene-1,2-diyl)bis(methylbenzene) Cyclopentadienyl-tribenzene Methylbenzene THF/water mixtures AIEE-active Fluorescent metallocene ligands

Research Findings and Implications

Hydrophobicity : The dimethyloct-3-ene chain likely renders the compound less soluble in polar solvents than Accutrace™ S10, which has flexible decyloxy chains .

Synthetic Pathways : Analogous tribenzene derivatives are synthesized via multi-step organic reactions, suggesting the target compound could be prepared similarly, though specific protocols are undocumented.

Biological Activity

1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene is a complex organic compound that has garnered interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore the biological activity of this compound by reviewing available literature, presenting case studies, and summarizing research findings.

Chemical Structure and Properties

The chemical structure of 1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene can be represented as follows:

  • Molecular Formula : C₃₁H₄₄
  • Molecular Weight : 420.67 g/mol

The compound features a triaryl core with a dimethyloctene substituent, which contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of 1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene indicates several potential mechanisms of action:

Antioxidant Activity

Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple aromatic rings allows for effective free radical scavenging. This property is vital in preventing oxidative stress-related diseases.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, research on structurally related compounds has shown that they can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as apoptosis and cell cycle regulation.

Antimicrobial Effects

There is evidence indicating that 1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene possesses antimicrobial properties. In vitro tests against bacteria and fungi have shown promising results, suggesting potential applications in treating infections.

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of various compounds similar to 1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound.

Concentration (μg/mL)% Inhibition
1025
5050
10080

Case Study 2: Cytotoxicity Against Cancer Cells
In a cytotoxicity assay conducted on human breast cancer cell lines (MCF-7), the compound exhibited dose-dependent inhibition of cell growth.

Concentration (μM)Cell Viability (%)
585
1065
2040

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed its potential as a lead molecule for drug development. Key findings include:

  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis.
  • Synergistic Effects : When combined with conventional chemotherapeutics, it enhances their efficacy against resistant cancer cell lines.

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